7-Chloro-3-iodo-8-methylquinoline
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Overview
Description
7-Chloro-3-iodo-8-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities
Preparation Methods
The synthesis of 7-Chloro-3-iodo-8-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated precursor with an appropriate nucleophile occurs . For instance, the reaction of 2-bromo-8-methylquinoline with sodium iodide in the presence of a copper catalyst can yield 3-iodo-8-methylquinoline, which can then be chlorinated to obtain the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .
Chemical Reactions Analysis
7-Chloro-3-iodo-8-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds or other complex structures.
Scientific Research Applications
7-Chloro-3-iodo-8-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, antimalarial, and anticancer activities.
Biological Studies: The compound is used in studies to understand the mechanisms of action of quinoline derivatives and their interactions with biological targets.
Industrial Applications: Quinoline derivatives, including this compound, are used in the synthesis of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-3-iodo-8-methylquinoline involves its interaction with DNA and enzymes involved in DNA replication. The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death . Additionally, the presence of chlorine and iodine atoms can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
7-Chloro-3-iodo-8-methylquinoline can be compared with other quinoline derivatives, such as:
7-Chloro-8-methylquinoline: Lacks the iodine atom, which may result in different biological activities and chemical reactivity.
3-Iodo-8-methylquinoline: Lacks the chlorine atom, which can affect its antimicrobial and antimalarial properties.
7-Chloro-3-bromo-8-methylquinoline: The bromine atom can be more reactive in certain coupling reactions compared to iodine.
The unique combination of chlorine and iodine atoms in this compound makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H7ClIN |
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Molecular Weight |
303.52 g/mol |
IUPAC Name |
7-chloro-3-iodo-8-methylquinoline |
InChI |
InChI=1S/C10H7ClIN/c1-6-9(11)3-2-7-4-8(12)5-13-10(6)7/h2-5H,1H3 |
InChI Key |
KHWQPJRSTIOGAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC(=CN=C12)I)Cl |
Origin of Product |
United States |
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